molecular formula C13H25ClN2O B3828445 (NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride

(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride

Cat. No.: B3828445
M. Wt: 260.80 g/mol
InChI Key: SBZDBQSXZOJZQB-UNGNXWFZSA-N
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Description

(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bicyclic heptane structure, which is further modified by the presence of dimethylamino and hydroxylamine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride typically involves multiple steps, including the formation of the bicyclic heptane core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the bicyclic heptane core: This can be achieved through cycloaddition reactions or other ring-forming techniques.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.

    Addition of the hydroxylamine group: This can be done through nucleophilic addition reactions with hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or other amines for substitution reactions.

Major Products

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amines.

    Substitution products: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and hydroxylamine groups can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. The bicyclic structure provides a rigid framework that can enhance binding specificity.

Comparison with Similar Compounds

Similar Compounds

    (NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride: shares similarities with other bicyclic compounds such as camphor derivatives and other hydroxylamine-containing molecules.

Uniqueness

  • The unique combination of the bicyclic heptane core with dimethylamino and hydroxylamine groups distinguishes this compound from others. Its specific structural features contribute to its unique reactivity and potential applications.

Properties

IUPAC Name

(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c1-8-9-6-11(13(8,2)3)10(7-15(4)5)12(9)14-16;/h8-11,16H,6-7H2,1-5H3;1H/b14-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZDBQSXZOJZQB-UNGNXWFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=NO)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C\2CC(C1(C)C)C(/C2=N/O)CN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride
Reactant of Route 2
(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride
Reactant of Route 6
(NE)-N-[3-[(dimethylamino)methyl]-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine;hydrochloride

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